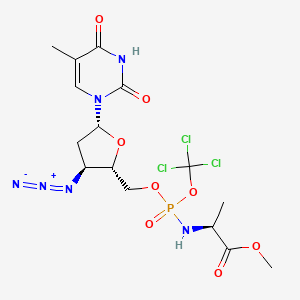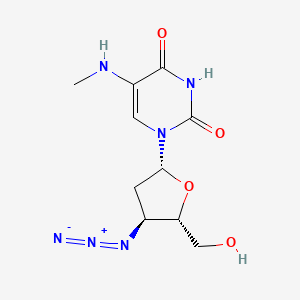
3'-Azido-2',3'-dideoxy-5-methyaminouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Azido-2’,3’-dideoxy-5-methyaminouridine is a synthetic nucleoside analog It is structurally similar to naturally occurring nucleosides but contains modifications that confer unique properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-methyaminouridine typically involves multiple steps, starting from a suitable nucleoside precursorCommon reagents used in these reactions include azidotrimethylsilane and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-methyaminouridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide in the presence of a suitable solvent.
Reduction Reactions: Hydrogen gas with a palladium catalyst.
Cycloaddition Reactions: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Major Products Formed
Substitution Reactions: Formation of substituted nucleosides.
Reduction Reactions: Formation of 3’-amino-2’,3’-dideoxy-5-methyaminouridine.
Cycloaddition Reactions: Formation of triazole-containing nucleosides.
科学的研究の応用
3’-Azido-2’,3’-dideoxy-5-methyaminouridine has several applications in scientific research:
Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA and terminating chain elongation.
Molecular Biology: Used as a tool to study nucleic acid interactions and modifications.
Medicinal Chemistry: Investigated for its potential therapeutic applications in treating viral infections.
Chemical Biology: Utilized in click chemistry for labeling and tracking biomolecules.
作用機序
The primary mechanism of action of 3’-Azido-2’,3’-dideoxy-5-methyaminouridine involves its incorporation into nucleic acids. Once incorporated, the azido group prevents the formation of phosphodiester linkages, effectively terminating nucleic acid chain elongation. This mechanism is particularly useful in inhibiting viral replication, as it prevents the synthesis of viral DNA .
類似化合物との比較
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Another nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxycytidine: Known for its use in antiviral therapies.
3’-Azido-2’,3’-dideoxyadenosine: Studied for its potential in treating viral infections.
Uniqueness
3’-Azido-2’,3’-dideoxy-5-methyaminouridine is unique due to the presence of the 5-methylamino group, which may confer additional stability and specificity in its interactions with nucleic acids. This modification can enhance its efficacy and reduce potential side effects compared to other nucleoside analogs .
特性
CAS番号 |
111495-88-6 |
|---|---|
分子式 |
C10H14N6O4 |
分子量 |
282.26 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(methylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N6O4/c1-12-6-3-16(10(19)13-9(6)18)8-2-5(14-15-11)7(4-17)20-8/h3,5,7-8,12,17H,2,4H2,1H3,(H,13,18,19)/t5-,7+,8+/m0/s1 |
InChIキー |
XYEDCFNUBBAPAM-UIISKDMLSA-N |
異性体SMILES |
CNC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
正規SMILES |
CNC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12800872.png)
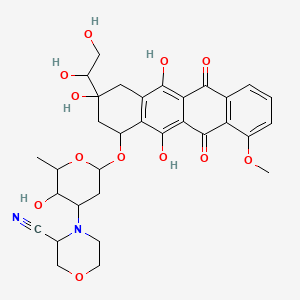

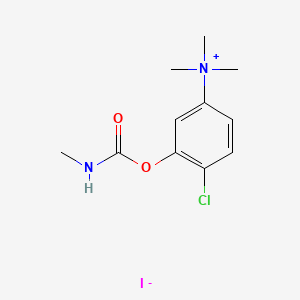
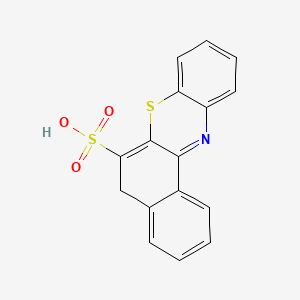
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)
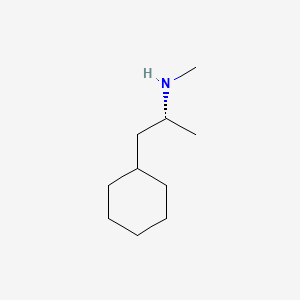

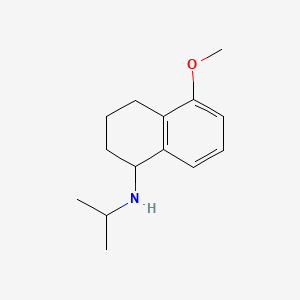
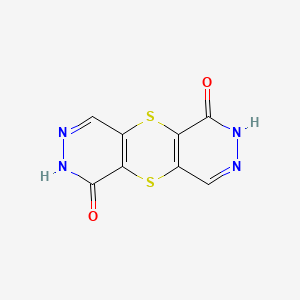
![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)

